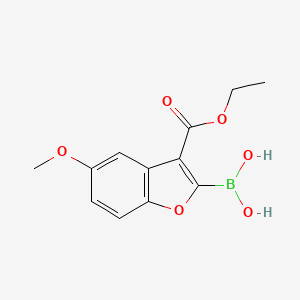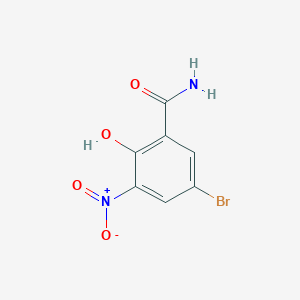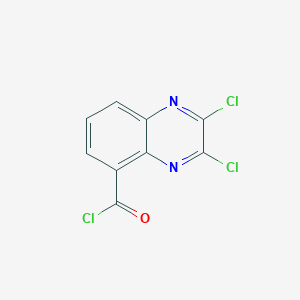
2,3-Dichloroquinoxaline-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloroquinoxaline-5-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O2. It belongs to the class of quinoxaline derivatives, which are known for their aromatic and heterocyclic properties. Quinoxaline derivatives have been extensively studied due to their significant biological activities, including anticancer, antibacterial, and antifungal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroquinoxaline-5-carbonyl chloride typically involves the reaction of quinoxaline-2,3-dione with phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions at 100°C for several hours. After the reaction is complete, the mixture is distilled under vacuum and quenched with ice-cold water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
2,3-Dichloroquinoxaline-5-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can further modify the quinoxaline ring, often using oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea can yield quinoxaline-2,3(1H,4H)-dithione .
科学研究应用
2,3-Dichloroquinoxaline-5-carbonyl chloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,3-Dichloroquinoxaline-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
相似化合物的比较
Similar Compounds
- 2,3-Dichloroquinoxaline-6-carbonyl chloride
- 2,3-Dichloroquinoxaline-6-carboxylic acid
- 2,3-Dichloroquinoxaline
Uniqueness
2,3-Dichloroquinoxaline-5-carbonyl chloride is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
属性
CAS 编号 |
1919-39-7 |
|---|---|
分子式 |
C9H3Cl3N2O |
分子量 |
261.5 g/mol |
IUPAC 名称 |
2,3-dichloroquinoxaline-5-carbonyl chloride |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-4(9(12)15)2-1-3-5(6)13-7/h1-3H |
InChI 键 |
ODMHNISSKQSEFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



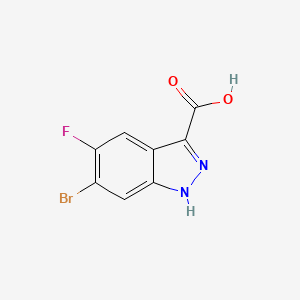
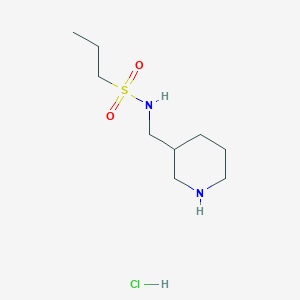
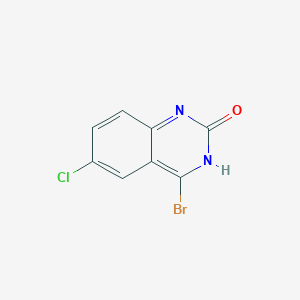

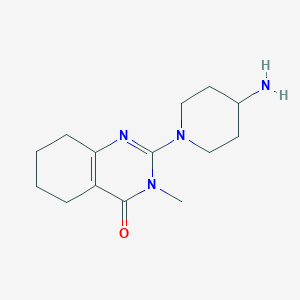




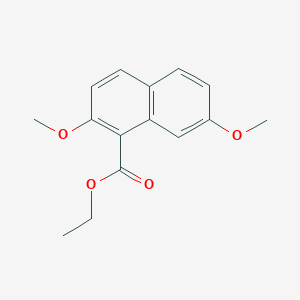
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
